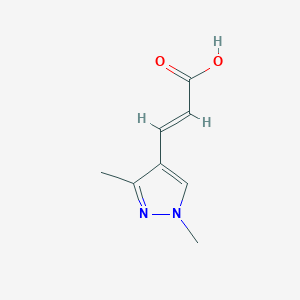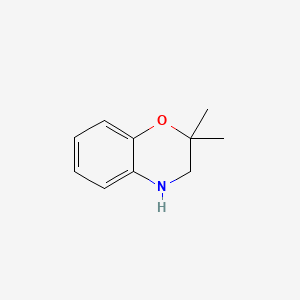
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid
説明
3,4-Dimethyl-1H-pyrazole is a chemical compound with the empirical formula C5H8N2. It has a molecular weight of 96.13 .
Molecular Structure Analysis
The SMILES string for 3,4-Dimethyl-1H-pyrazole isCc1c[nH]nc1C . This provides a simple line notation for describing the structure of a chemical species.
科学的研究の応用
Industrial Applications
One significant application of acrylic acid derivatives, like (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid, lies in the industrial sector. For instance, acrylamide, which shares a similar acrylic structure, is prominently utilized as a precursor in producing polymers such as polyacrylamide. These polymers find extensive use in various industrial processes, including water and wastewater treatment, pulp and paper processing, and mining and mineral processing. The extensive research surrounding acrylamide, especially its formation and presence in food due to the Maillard reaction, has contributed significantly to our understanding of these compounds. Moreover, the development of new methodologies and insights into the formation and control of these compounds is constantly evolving, aiding industries in refining their processes and ensuring safety standards (Taeymans et al., 2004).
Biomedical and Biosensor Applications
In the biomedical realm, compounds like (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid and its derivatives demonstrate promising applications. For example, the plasma polymerization of acrylic acid has been identified as an effective method for producing thin films with specific surface chemistries. These films, particularly those rich in carboxylic acid groups, are attracting interest due to their potential to stimulate cell adhesion and proliferation, pivotal for tissue regeneration and biomolecules immobilization. This domain is continuously advancing, with ongoing research focused on optimizing coating stability and understanding the mechanisms behind cell-material interactions to further biomedical applications (Bitar et al., 2018).
Safety and Hazards
特性
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-10(2)9-6/h3-5H,1-2H3,(H,11,12)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUAQZPCFIJVEV-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209120 | |
| Record name | (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid | |
CAS RN |
1613051-25-4 | |
| Record name | (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613051-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)

![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)









![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)
